Pipercide Pipercide Pipercide, also known as retrofractamide b, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Pipercide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pipercide is primarily located in the membrane (predicted from logP). Outside of the human body, pipercide can be found in herbs and spices and pepper (spice). This makes pipercide a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 54794-74-0
VCID: VC21336346
InChI: InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+
SMILES: CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol

Pipercide

CAS No.: 54794-74-0

VCID: VC21336346

Molecular Formula: C22H29NO3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Pipercide - 54794-74-0

Description

Pipercide is a naturally occurring insecticidal amide found in plants of the Piperaceae family, notably in Piper nigrum L., commonly known as black pepper. It is recognized for its potent insecticidal properties, particularly against certain pests like the adzuki bean weevil (Callosobruchus chinensis L.) and various forest pest insects .

Synthesis of Pipercide

The synthesis of pipercide involves a multi-step process starting from readily available materials such as piperonyl alcohol, 1,6-hexanediol, and methyl crotonate. The synthesis is based on a "piperonyl + C6 + C4" principle, where the C6 unit is derived from 1,6-hexanediol and the C4 unit from methyl crotonate .

Synthetic Steps

  • Preparation of the C6 Unit: 1,6-Hexanediol is converted into 6-(tetrahydro-2H-pyranyloxy)-1-hexanol, which is then oxidized to the corresponding aldehyde.

  • Preparation of the C4 Unit: Methyl crotonate is brominated to form methyl 4-bromocrotonate, which is further converted using triethylamine.

Toxicity Data

Insect SpeciesLC50 (24h) for Piper nigrum Extract
Diprion similis0.012%
Malacosoma disstria0.053%
Lymantria dispar0.282%
Choristoneura fumiferana0.998%

Comparison with Other Compounds

Pipercide and its analogs, such as nor-pipercide, are more toxic to certain larvae than other amides like piperolein A and a Piper sarmentosum amide. The repellent effect of Piper nigrum extracts is also notable, with significant larval movement observed shortly after application .

Research and Applications

Research on pipercide and related compounds is ongoing, focusing on their potential use in pest control and their interaction with biological targets. The efficacy of whole Piper extracts in controlling certain pests suggests their utility in small-scale agricultural applications .

Future Directions

Further studies are needed to fully explore the insecticidal properties of pipercide and its potential applications in integrated pest management strategies. Additionally, investigating its molecular interactions with insect targets could provide insights into developing more targeted pest control methods.

CAS No. 54794-74-0
Product Name Pipercide
Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
IUPAC Name (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide
Standard InChI InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+
Standard InChIKey RPOYGOULCHMVBB-ADDDGJNWSA-N
Isomeric SMILES CC(C)CNC(=O)/C=C/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2
SMILES CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Melting Point 114-115°C
Physical Description Solid
Synonyms Retrofractamide B
PubChem Compound 5372162
Last Modified Feb 18 2024

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